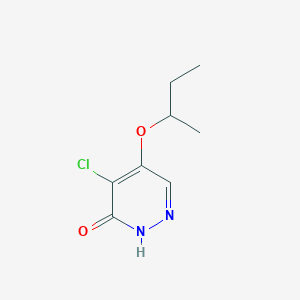

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one

CAS No.: 1346697-47-9

Cat. No.: VC15976550

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346697-47-9 |

|---|---|

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 4-butan-2-yloxy-5-chloro-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | QNMNLKYCZLOPIJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OC1=C(C(=O)NN=C1)Cl |

Introduction

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by the presence of a pyridazinone core substituted with a secondary butoxy group at the 5th position and a chlorine atom at the 4th position. This compound has potential applications in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets.

Synthesis of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridazine derivatives. The general synthetic route includes:

-

Chlorination: Introduction of the chlorine atom at the 4th position using reagents like phosphorus oxychloride.

-

Alkoxylation: Substitution at the 5th position with a secondary butoxy group via nucleophilic substitution or esterification reactions.

These steps are performed under controlled conditions to ensure high yield and purity.

Analytical Characterization

The structure and purity of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one are confirmed using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Identifies hydrogen environments in the molecule.

-

¹³C NMR: Confirms carbon skeleton and substitution pattern.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as carbonyl () and ether () bonds.

-

Applications in Medicinal Chemistry

The structural features of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one make it an attractive candidate for further research in medicinal chemistry:

-

Drug Development:

-

Its heterocyclic framework can be modified to optimize binding affinity and selectivity for biological targets.

-

-

Lead Optimization:

-

The compound can serve as a lead molecule for designing derivatives with improved pharmacokinetics or reduced toxicity.

-

Comparative Analysis with Related Compounds

To understand its significance, the properties of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one can be compared with similar compounds in the pyridazine family:

| Compound | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|

| 5-(tert-Butoxy)-4-chloropyridazin-3-one | 202.64 | tert-butoxy, chlorine | Anti-inflammatory, antimicrobial |

| N-substituted pyridazines | Variable | Alkyl/aryl groups | Anticancer, enzyme inhibition |

This comparison highlights the influence of substituents on biological activity and physicochemical properties.

Future Research Directions

Further exploration of this compound could focus on:

-

In Silico Studies:

-

Molecular docking to predict interactions with biological targets.

-

-

Pharmacological Evaluation:

-

Testing for anti-inflammatory, antimicrobial, or anticancer activities.

-

-

Structure–Activity Relationship (SAR) Studies:

-

Systematic modification of substituents to optimize activity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume